(1,2,2,3-Tetramethylcyclopentyl)methanol
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Overview
Description
(1,2,2,3-Tetramethylcyclopentyl)methanol is an organic compound with a unique structure characterized by a cyclopentane ring substituted with four methyl groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3-Tetramethylcyclopentyl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,2,2,3-Tetramethylcyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (1,2,2,3-Tetramethylcyclopentyl)aldehyde and (1,2,2,3-Tetramethylcyclopentyl)carboxylic acid.
Reduction: The major product is (1,2,2,3-Tetramethylcyclopentane).
Substitution: The products depend on the substituent introduced, such as (1,2,2,3-Tetramethylcyclopentyl)chloride or (1,2,2,3-Tetramethylcyclopentyl)ether.
Scientific Research Applications
(1,2,2,3-Tetramethylcyclopentyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to its biological activity and potential as a bioactive molecule.
Medicine: Research may explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2,2,3-Tetramethylcyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentane ring provides a rigid framework that can affect the compound’s overall conformation and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,4-Tetramethylcyclopentyl)methanol: This compound has a similar structure but differs in the position of the methyl groups.
(1,2,2,3-Tetramethylcyclopentyl)ethanone: This compound has a ketone functional group instead of a hydroxymethyl group.
Uniqueness
(1,2,2,3-Tetramethylcyclopentyl)methanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(1,2,2,3-Tetramethylcyclopentyl)methanol, a compound of interest in organic chemistry and pharmacology, has been investigated for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a cyclopentane ring with four methyl groups and a hydroxymethyl group. Its synthesis often involves the reduction of the corresponding ketone or aldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The hydroxyl group allows for hydrogen bonding with active sites on enzymes, potentially altering their catalytic activity.
- Membrane Interaction : The hydrophobic cyclopentane structure may influence lipid membrane properties, affecting fluidity and permeability.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. In vitro assays have shown varying degrees of effectiveness against several bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.44 mg/mL |
Staphylococcus aureus | 0.22 mg/mL |
Bacillus pumilus | 0.44 mg/mL |
These findings indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP. Although specific data on its antioxidant activity is limited, preliminary results suggest that it may possess moderate antioxidant capabilities due to its structural characteristics that allow for electron donation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable inhibitory effects with an MIC of 0.22 mg/mL. This suggests potential therapeutic applications in treating resistant bacterial infections.
Case Study 2: Antioxidant Properties
In another investigation focusing on the antioxidant properties of methanolic extracts containing this compound, results indicated a correlation between phenolic content and antioxidant activity. The compound’s structure likely contributes to its ability to scavenge free radicals .
Properties
IUPAC Name |
(1,2,2,3-tetramethylcyclopentyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-5-6-10(4,7-11)9(8,2)3/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWDCYUJDMVTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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